2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate
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Overview
Description
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate is a complex organic compound that features a unique structure combining a dioxooctahydro-methanoisoindol moiety with a bromobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate typically involves multiple steps, starting with the preparation of the dioxooctahydro-methanoisoindol core. This core can be synthesized through a series of cyclization and oxidation reactions. The final step involves the sulfonation of the phenyl group with 4-bromobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bromine atom in the sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
- 5-amino-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-5-oxopentanoic acid
- 1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate
Uniqueness
What sets 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate apart from similar compounds is its unique combination of the dioxooctahydro-methanoisoindol core with the bromobenzenesulfonate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H18BrNO5S |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 4-bromobenzenesulfonate |
InChI |
InChI=1S/C21H18BrNO5S/c22-14-7-9-15(10-8-14)29(26,27)28-17-4-2-1-3-16(17)23-20(24)18-12-5-6-13(11-12)19(18)21(23)25/h1-4,7-10,12-13,18-19H,5-6,11H2 |
InChI Key |
NLNTWFHYHIANSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OS(=O)(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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